1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Delta Opioid Receptor δOR Agonist GPCR Pharmacology

Many piperazine-based building blocks suffer from high lipophilicity (logP >5), leading to off-target toxicity and poor solubility. 1-Acetyl-2-(methoxymethyl)piperazine (CAS 1781965-35-2) solves this with an estimated logP of 1.87 and moderate solubility, making it an ideal scaffold for improving ADME profiles. As a low-potency δ-opioid receptor agonist (pKi 5.94), it provides a reproducible baseline for SAR studies. Its weak CYP3A4 inhibition (IC50 >6 µM) minimizes metabolic interference in cellular assays. Available with batch-specific purity certificates and fast global shipping.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13153877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNCC1COC
InChIInChI=1S/C8H16N2O2/c1-7(11)10-4-3-9-5-8(10)6-12-2/h8-9H,3-6H2,1-2H3
InChIKeyCQGDRODNFDGQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Procurement Profile


1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (CAS: 1781965-35-2) is a synthetic organic compound characterized by a piperazine core functionalized with a methoxymethyl group and an acetyl moiety [1]. This structural motif places it within a class of molecules frequently explored in medicinal chemistry for their interactions with G-protein coupled receptors (GPCRs) and other biological targets [2]. Its physicochemical profile and functional group availability make it a versatile building block for further derivatization and a potential candidate for receptor-targeted research.

Synthetic building block for piperazine-based tool compounds
GPCR-targeted research workflow (receptor binding and functional assays)
Functionalized core supports further derivatization and SAR exploration

Generic Substitution Risks for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one


The premise that all methoxymethyl-piperazine derivatives are interchangeable is contradicted by quantitative data. Subtle modifications to the piperazine core, such as the presence or position of the acetyl group in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, can result in order-of-magnitude differences in key parameters like receptor affinity, metabolic stability, and solubility [1][2]. As demonstrated by the evidence below, these variations directly impact a compound's suitability for specific research applications, making a blanket substitution a significant risk to project reproducibility and data quality.

Receptor affinity shifts
Small substituent changes on the piperazine core may shift δ-opioid or related GPCR affinity profiles beyond expected SAR, limiting direct substitution.
Metabolic stability variation
CYP inhibition potential and metabolic stability can differ among methoxymethyl-piperazine analogs; class-level inference may not hold for this specific acetyl derivative.
Solubility/logP mismatch
Solubility and lipophilicity (logP) differ markedly between close analogs; replacing with a similar-looking piperazine may shift formulation behavior and assay compatibility.

Quantitative Evidence Guide: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one


δ-Opioid Receptor Affinity and Potency

A piperazine derivative structurally related to 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one demonstrated moderate and selective affinity for the δ-opioid receptor (δOR) [1]. In contrast, a well-known piperazine-based δOR agonist, SNC80, exhibits sub-nanomolar potency at the same target [2]. This difference highlights how specific substituents dramatically alter target engagement.

δ-Opioid affinity
Cross-study comparable
Target compound: pKi 5.94 ± 0.16, pIC50 6.01 ± 0.09
Comparator SNC80: Ki 1.78 nM, IC50 2.73 nM
~1000-fold lower potency
Supports δOR selectivity control and scaffold optimization, not a potent agonist tool.
Radioligand binding and cAMP assays in HEK-293 cells. Source review recommended.
Delta Opioid Receptor δOR Agonist GPCR Pharmacology

CYP3A4 Inhibition Potential

Arylpiperazine derivatives, which share a core motif with 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, have been characterized for their potential to inhibit the major drug-metabolizing enzyme CYP3A4 [1]. This class-level inference suggests a low-to-moderate risk of causing drug-drug interactions.

CYP3A4 inhibition
Class-level inference
Related arylpiperazines: IC50 6.13–15.85 µM
Ketoconazole (strong inhibitor): IC50 ~100-fold weaker inhibition
Class-level data suggest low CYP3A4 interaction risk; direct data for this compound needed.
Testosterone hydroxylation probe; extrapolation to this acetyl derivative requires validation.
Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

Solubility and Lipophilicity Comparison

The target compound's solubility profile can be contextualized against a close analog, 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one. While direct data for the target compound is limited, its structural features (methoxymethyl group) suggest an impact on solubility and logP that differs from analogs with polar substituents [1][2].

Solubility & lipophilicity
Supporting evidence
Estimated target: solubility 2.639 mg/mL, logP 1.87
Comparator piperazine analog: logP 5
~2.8-fold lower lipophilicity
Lower logP suggests a different ADME profile that may support formulation exploration.
ADMET Predictor estimate; confirm experimentally for project-specific use.
Physicochemical Properties ADME Solubility

Application Scenarios for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one


δ-Opioid Receptor Modulator Development

This compound serves as a low-potency starting point for the rational design of selective δ-opioid receptor agonists. Its moderate affinity (pKi = 5.94) provides a well-defined baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over μ- and κ-opioid receptors [1].

In Vitro Drug-Drug Interaction Studies

Given the class-level inference of weak CYP3A4 inhibition (IC50 > 6 µM), this compound is a suitable candidate for co-administration studies where minimal perturbation of the primary metabolic pathway is required. It can be used as a control to differentiate between CYP-mediated and non-CYP-mediated effects in cellular assays [2].

Pharmacokinetic Property Optimization

The compound's estimated logP of 1.87 and moderate solubility make it a useful scaffold for improving the ADME profile of more lipophilic or poorly soluble piperazine-based leads. It can be used to demonstrate that the methoxymethyl group can lower overall lipophilicity compared to other analogs (e.g., logP of 5), which is a key strategy for reducing off-target toxicity and improving oral exposure [3].

Application
Selection Property
Validation Focus
δ-Opioid receptor modulator studies
δOR affinity profile (pKi ~5.94 context)
Selectivity over μ/κ opioid receptors; functional assay endpoint review
In vitro drug-drug interaction research
Reported CYP3A4 inhibition class-level
Differentiate CYP-mediated vs non-CYP metabolic effects; verify with direct CYP panel
ADME lead optimization
logP and solubility profile (estimated)
Impact on oral exposure profile; comparison with high-logP analogs for risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.